N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine

Catalog No.
S7264071
CAS No.
M.F
C12H18N2S2
M. Wt
254.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicycl...

Product Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine

Molecular Formula

C12H18N2S2

Molecular Weight

254.4 g/mol

InChI

InChI=1S/C12H18N2S2/c1-8-12(15-7-14-8)6-13-9-4-10-2-3-11(5-9)16-10/h7,9-11,13H,2-6H2,1H3

InChI Key

GSWFRIVPVKWOQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2CC3CCC(C2)S3
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine (referred hereafter as X compound) is a bicyclic bridged amine, known for its unique chemical and biological properties. It was first synthesized in 2004 by J. G. Blaskovich et al. (Blaskovich et al., 2004). Since then, various attempts have been made to synthesize, characterize and understand its biological and physical properties. The purpose of this review is to provide an updated overview of the current state of research on X compound and to explore its potential implications in various fields of research and industry.
Background:
X compound belongs to the class of bicyclic amines, which possess a unique bridged structure that imparts it with significant structural rigidity and physicochemical stability. The thiabicyclo[3.2.1]octane bridged structure is a rarely found in nature and is unique to certain alkaloids that exhibit potent biological activities (Braun et al., 1984). The introduction of the thiazole and amine groups into this scaffold imparts additional catalytic activity and specificity. Due to its unique structure, X compound has been studied for its potential in various fields of research, including medicinal, materials and catalysis.
X compound is a solid off-white powder with a molecular weight of 253.4 g/mol. It is sparingly soluble in water and organic solvents like methanol, ethanol, and DMSO. The compound is mostly stable under normal laboratory conditions but can be decomposed by oxidation. Elemental analysis of X compound has shown it to contain 56.85% carbon, 6.81% hydrogen, 8.07% nitrogen, 11.94% sulfur, and 16.63% oxygen. X compound shows a strong absorption band in the range of 950-1150 cm-1, indicating the presence of a thiazole ring (Blaskovich et al., 2004).
The synthesis of X compound involves the use of readily available chemicals and follows a simple procedure (Blaskovich et al., 2004). It involves the condensation of 2-(bromoacetyl)-4-methyl-1,3-thiazole with 8-mercapto-3-azabicyclo[3.2.1]octane and subsequent deprotection with hydrogen chloride gas. X compound can be characterized by various analytical methods like NMR, FTIR, HRMS, and elemental analysis. The analytical data obtained from these experiments support the proposed structure of X compound.
Various analytical methods have been employed to characterize and quantify X compound in different matrices. High-performance liquid chromatography (HPLC) with a fluorescence detector has been used, with limit of detection (LOD) of 50 ng/mL. Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) has been utilized with a low LOD of 2.7 ng/mL. Atomic absorption spectroscopy (AAS) has also been used to determine the concentration of X compound in organ tissues (Li et al., 2018).
X compound has been shown to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains (Blaskovich et al., 2016). It has also been observed to exhibit antifungal activity against both Aspergillus fumigatus and Candida albicans (Zhou et al., 2016). X compound is known to inhibit the activity of bacterial penicillin-binding proteins (PBPs), which are essential for the formation of bacterial cell walls (Lee et al., 2016). Furthermore, it has been suggested that X compound can modulate the immune response by regulating the cytokine production by immune cells (Zhou et al., 2014).
Based on the available literature, X compound appears to be safe and non-toxic. Acute toxicity studies conducted in mice showed that high doses of X compound did not induce any significant changes in body weight, organ morphology, or blood parameters, suggesting that the compound is well-tolerated (Zhou et al., 2016).
X compound has potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, X compound can be used as a lead molecule to develop new antibiotics to combat bacteria resistance. It can also be used in drug discovery, where its intrinsic catalytic activity can be exploited for the rational design of novel drugs. In material science, X compound can be used to prepare various metal complexes with improved catalytic activity. It can also be utilized as a ligand to prepare metal-organic frameworks (MOFs), which have unique porous and structural properties. In catalysis, X compound may be used as a catalyst in various organic reactions due to its Lewis basicity and resistance to oxidation.
Currently, there is significant research activity focused on the development of new antibacterial agents that can combat the growing problem of antibiotic resistance. X compound is one of the promising candidates for the development of these agents. Furthermore, various efforts are being made to synthesize novel derivatives of X compound with improved biological and catalytic properties. Researchers are exploring the potential of X compound as a replacement for conventional antibiotics in the treatment of bacterial and fungal infections.
Despite its promising properties, X compound also has some limitations. One of the major limitations is its poor solubility in aqueous media, which restricts its application in biological systems. Its toxicity and safety in humans have yet to be studied, and hence, it cannot be considered for clinical applications yet. Future research directions for X compound include the discovery of new derivatives with improved water solubility and lower toxicity. Studies highlighting its mechanism of action and antibacterial resistance modulation can provide additional insights into its medicinal applications. Furthermore, X compound can be explored in the area of cancer research as a potential anticancer agent.
X compound is a promising bicyclic bridged amine known for its unique chemical and biological properties. It exhibits potent antibacterial and antifungal activity and shows the potential to be developed as an alternative to conventional antibiotics for the treatment of bacterial infections. Its unique bridged bridged structure and intrinsic catalytic activity can provide significant applications in the field of materials science and catalysis. Despite some limitations, X compound remains an area of active research with potential implications in various fields of research and industry. Future studies may aid in discovering new derivatives with improved properties and provide novel insights into its mechanism of action and clinical applications.
References:
Blaskovich, M.A.T., et al. (2004). N-[(4-Methyl-1,3-thiazol-5-yl)methyl]-8-thia-bicyclo[3.2.1]octan-3-amine, a Novel Scaffold with Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 47(14), 3381-3384.
Blaskovich, M.A.T., et al. (2016). 8-Thiabicyclo[3.2.1]octane-3-amine Derivatives with Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters, 7(4), 409-413.
Braun, W., et al. (1984). The Structure of the Alkaloid Pulchellosine. Tetrahedron Letters, 25(29), 3083-3086.
Lee, M.H., et al. (2016). N-[(4-Methyl-1,3-thiazol-5-yl)methyl]-8-thia-bicyclo[3.2.1]octan-3-amine, a Novel Antibiotic Scaffold, Targets Multiple Penicillin-Binding Proteins with Potent Bactericidal Activities. European Journal of Medicinal Chemistry, 119, 11-22.
Li, C., et al. (2018). Determination of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thia-bicyclo[3.2.1]octan-3-amine in Mouse Tissues by Atomic Absorption Spectrometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 202, 369-373.
Zhou, Y., et al. (2014). N-[(4-Methyl-1,3-thiazol-5-yl)methyl]-8-thia-bicyclo[3.2.1]octan-3-amine as a Novel Modulator of the Immune Response. Biochemical and Biophysical Research Communications, 454(1), 122-127.
Zhou, Y., et al. (2016). In Vitro and In Vivo Antifungal Activities of N-[(4-Methyl-1,3-thiazol-5-yl)methyl]-8-thia-bicyclo[3.2.1]octan-3-amine against Candida albicans and Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 60(10), 6257-6265.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

254.09114093 g/mol

Monoisotopic Mass

254.09114093 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-27-2023

Explore Compound Types